3-Fluoro-1-methylpiperidin-4-amine dihydrochloride
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Overview
Description
3-Fluoro-1-methylpiperidin-4-amine dihydrochloride is a chemical compound with the molecular formula C6H14ClFN2. It is a derivative of piperidine, a six-membered heterocyclic amine. This compound is often used in various scientific research applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-1-methylpiperidin-4-amine dihydrochloride typically involves the fluorination of a piperidine derivative followed by methylation and amination. The reaction conditions often require specific catalysts and controlled environments to ensure the desired product is obtained with high purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques. These methods often utilize automated reactors and continuous flow systems to maintain consistency and efficiency in production. The use of high-purity reagents and stringent quality control measures are essential to produce the compound at an industrial scale .
Chemical Reactions Analysis
Types of Reactions: 3-Fluoro-1-methylpiperidin-4-amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another, such as halogenation or alkylation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and alkylating agents (e.g., methyl iodide).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while reduction may produce amines or hydrocarbons .
Scientific Research Applications
3-Fluoro-1-methylpiperidin-4-amine dihydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems and its interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-Fluoro-1-methylpiperidin-4-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
- 3-Fluoro-1-methylpiperidin-4-amine
- 1-Methylpiperidin-4-amine
- 3-Fluoropiperidine
Comparison: 3-Fluoro-1-methylpiperidin-4-amine dihydrochloride is unique due to the presence of both a fluorine atom and a methyl group on the piperidine ring. This combination of functional groups can influence the compound’s reactivity, stability, and interactions with other molecules. Compared to similar compounds, it may exhibit distinct chemical and biological properties, making it valuable for specific research applications .
Properties
Molecular Formula |
C6H15Cl2FN2 |
---|---|
Molecular Weight |
205.10 g/mol |
IUPAC Name |
3-fluoro-1-methylpiperidin-4-amine;dihydrochloride |
InChI |
InChI=1S/C6H13FN2.2ClH/c1-9-3-2-6(8)5(7)4-9;;/h5-6H,2-4,8H2,1H3;2*1H |
InChI Key |
OQEKNKNLDNWJGD-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(C(C1)F)N.Cl.Cl |
Origin of Product |
United States |
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